Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate
Description
Chemical Structure and Properties Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate (CAS: 1142210-48-7) is a pyrrole-3-carboxylate derivative with a molecular formula of C₁₈H₂₄N₂O₂ . Its structure includes:
- A pyrrole ring substituted with methyl groups at positions 2 and 4.
- An ethyl ester at position 2.
- A [(4-methylbenzyl)amino]-methyl moiety at position 5, introducing a flexible, lipophilic side chain.
This compound’s design combines features of pyrrole-based pharmacophores, which are often associated with antimicrobial, anticancer, and kinase-inhibitory activities.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[[(4-methylphenyl)methylamino]methyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-22-18(21)17-13(3)16(20-14(17)4)11-19-10-15-8-6-12(2)7-9-15/h6-9,19-20H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZNUYUBIXNEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CNCC2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
(E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylpropenyl)-1H-pyrrole-3-carboxylate
- Structure: Features a chalcone-like α,β-unsaturated ketone at position 5 instead of the benzylamino group.
- Activity : Exhibits broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli) due to the conjugated system enabling redox interactions .
- Key Difference: The rigid enone group in this compound contrasts with the flexible benzylamino chain in the target compound, suggesting divergent binding modes and solubility profiles .
Ethyl 2,4-dimethyl-5-(thiazol-2-ylcarbamoyl)-1H-pyrrole-3-carboxylate
- Structure : Substituted with a thiazole carboxamide at position 3.
- Activity : Demonstrates antibacterial properties attributed to the thiazole ring’s hydrogen-bonding capability and heterocyclic stability .
SU5408 (Ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate)
- Structure : Contains a rigid, planar indole-2-one substituent at position 4.
- Activity : Potent VEGFR2 kinase inhibitor (IC₅₀ = 70 nM) due to π-π stacking with the kinase domain .
- Key Difference : The indole moiety’s planar structure enables deep pocket binding in kinases, whereas the target compound’s flexible side chain may favor interactions with shallow binding sites .
Biological Activity
Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate (commonly referred to as compound 1) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrole ring with various functional groups, contributing to its unique biological properties. Its molecular formula is with a molecular weight of 300.40 g/mol. The IUPAC name for this compound is ethyl 2,4-dimethyl-5-{[(4-methylphenyl)methyl]amino}-1H-pyrrole-3-carboxylate.
The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. Notably, the compound has been investigated for its potential:
- Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit potent antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies suggest that pyrrole derivatives can induce apoptosis in cancer cells through the modulation of cell signaling pathways .
- Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel activators, which may influence cardiac contractility and neuronal excitability .
Antimicrobial Activity
A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
| Compound | Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 3.12 | 2 |
| Compound 1 | Escherichia coli | 12.5 | 2 |
| Control | Isoniazid | 0.25 | - |
These findings indicate that compound 1 exhibits promising antibacterial activity, particularly against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that certain pyrrole derivatives can inhibit cancer cell proliferation. For instance, one study reported that a related pyrrole compound demonstrated an IC50 value of approximately 15 µM against breast cancer cell lines, suggesting significant anticancer potential .
Case Study 1: Antibacterial Efficacy
A recent study focused on the synthesis and evaluation of several pyrrole derivatives, including compound 1. The researchers found that these compounds displayed enhanced antibacterial activity compared to traditional antibiotics. The study highlighted the importance of structural modifications in increasing efficacy against resistant strains .
Case Study 2: Anticancer Applications
Another investigation explored the anticancer properties of pyrrole derivatives in various cancer models. The results showed that these compounds could effectively reduce tumor size in xenograft models, indicating their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate and its analogs?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols, including:
- Knorr pyrrole synthesis : Cyclization of β-keto esters with amines or hydroxylamine derivatives to form the pyrrole core .
- Vilsmeier–Haack formylation : Introduction of formyl groups at specific positions for further functionalization .
- Condensation reactions : For example, reacting 5-formylpyrrole intermediates with substituted amines (e.g., 4-methylbenzylamine) under basic conditions (KOH/MeOH) to install the [(4-methylbenzyl)amino]-methyl side chain .
- Key Considerations : Optimize reaction times and stoichiometry to minimize byproducts like decarboxylated derivatives .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C2/C4, ester at C3) and amine proton integration .
- IR spectroscopy : Identify characteristic peaks (e.g., N–H stretch ~3200 cm⁻¹, ester C=O ~1680 cm⁻¹) .
- Mass spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .
Advanced Research Questions
Q. How do structural modifications influence the compound’s activity against specific biological targets (e.g., kinases, microbial enzymes)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies :
- Electron-donating groups (e.g., methyl on benzylamine) enhance membrane permeability and target binding .
- Steric effects : Bulky substituents on the pyrrole ring may reduce activity against VEGFR2 but improve selectivity for microbial targets .
- Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase active sites or microbial enzyme pockets .
Q. What advanced techniques resolve crystallographic data for this compound to guide drug design?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELX suite (SHELXL for refinement) to determine 3D conformation and hydrogen-bonding networks .
- ORTEP visualization : Analyze anisotropic displacement parameters to assess thermal motion and disorder .
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be addressed?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm kinase inhibition (e.g., VEGFR2 IC₅₀) using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., phospho-ELISA) assays .
- Data normalization : Use Z-factor or signal-to-noise ratios to evaluate assay robustness .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Prepare DMSO/PEG300/saline co-solvent systems (e.g., 10% DMSO + 40% PEG300) for intraperitoneal administration .
- Prodrug approaches : Ester hydrolysis to carboxylic acid derivatives improves aqueous solubility but may alter activity .
- Lipid nanoparticle encapsulation : For targeted delivery to tumor microenvironments in oncology models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
